Cas no 2034337-41-0 (N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide)

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound featuring a pyrazolo[1,5-a]pyridine core linked to a trifluoromethylphenyl acetamide moiety. Its structural design incorporates a trifluoromethyl group, enhancing lipophilicity and metabolic stability, while the pyrazolo[1,5-a]pyridine scaffold contributes to its potential as a bioactive intermediate. This compound is of interest in medicinal chemistry for its potential applications in drug discovery, particularly in targeting receptors or enzymes where the trifluoromethyl group may improve binding affinity. Its well-defined synthetic route allows for scalable production, making it suitable for further pharmacological evaluation. The compound’s stability and solubility profile support its utility in exploratory research and lead optimization studies.
N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide structure
2034337-41-0 structure
Product Name:N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide
CAS No:2034337-41-0
MF:C17H18F3N3O
MW:337.3395
CID:5349862
Update Time:2025-06-14

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-2-[3-(trifluoromethyl)phenyl]acetamide
    • N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
    • N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide
    • Inchi: 1S/C17H18F3N3O/c18-17(19,20)14-5-3-4-12(8-14)9-16(24)21-10-13-11-22-23-7-2-1-6-15(13)23/h3-5,8,11H,1-2,6-7,9-10H2,(H,21,24)
    • InChI Key: KMSQWBZJSSPCIB-UHFFFAOYSA-N
    • SMILES: FC(C1=C([H])C([H])=C([H])C(=C1[H])C([H])([H])C(N([H])C([H])([H])C1C([H])=NN2C([H])([H])C([H])([H])C([H])([H])C([H])([H])C2=1)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 443
  • XLogP3: 2.5
  • Topological Polar Surface Area: 46.9

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide Pricemore >>

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Additional information on N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide

Comprehensive Overview of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 2034337-41-0)

The compound N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide (CAS No. 2034337-41-0) is a highly specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazolo[1,5-a]pyridine core and a trifluoromethylphenyl moiety, makes it a promising candidate for drug discovery and development. Researchers are particularly interested in its potential applications in targeting specific enzymes or receptors due to its structural complexity and functional groups.

In recent years, the demand for novel heterocyclic compounds like N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide has surged, driven by advancements in medicinal chemistry and computational drug design. This compound’s CAS No. 2034337-41-0 is frequently searched in academic databases and patent literature, reflecting its relevance in cutting-edge research. Its trifluoromethyl group, in particular, is a hotspot for investigation due to its ability to enhance metabolic stability and binding affinity in drug molecules.

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide involves multi-step organic reactions, often starting from readily available pyridine derivatives. Researchers have optimized protocols to improve yield and purity, making it accessible for further studies. Its acetamide linkage and pyrazolo[1,5-a]pyridine scaffold are critical for its bioactivity, as these features are commonly found in molecules with kinase inhibitory or GPCR modulating properties.

From a pharmacological perspective, CAS No. 2034337-41-0 is being explored for its potential in treating various conditions, though specific applications remain under investigation. The compound’s lipophilicity and electronic properties, influenced by the trifluoromethylphenyl group, make it a versatile scaffold for optimizing drug-like characteristics. These attributes align with current trends in precision medicine and targeted therapy, where molecular specificity is paramount.

In the context of AI-driven drug discovery, N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide exemplifies how computational tools can predict and refine molecular interactions. Searches for “pyrazolo[1,5-a]pyridine derivatives” and “trifluoromethylphenyl acetamide” have increased, reflecting growing interest in its structure-activity relationships (SAR). This trend underscores the compound’s potential as a lead compound in developing new therapeutics.

Environmental and safety profiles of CAS No. 2034337-41-0 are also critical considerations. While not classified as hazardous, its handling requires standard laboratory precautions. The compound’s stability under various conditions is a topic of ongoing research, particularly for formulation development and storage optimization.

In summary, N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)-2-[3-(trifluoromethyl)phenyl]acetamide represents a fascinating intersection of organic synthesis, medicinal chemistry, and drug discovery. Its CAS No. 2034337-41-0 serves as a key identifier for researchers exploring its full potential. As the scientific community continues to unravel its properties, this compound may pave the way for innovative therapies aligned with modern biomedical challenges.

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